molecular formula C23H33N3O B11370712 1'-benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-piperidin]-6-one

1'-benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-piperidin]-6-one

Cat. No.: B11370712
M. Wt: 367.5 g/mol
InChI Key: IRPFSOKYMGNETM-UHFFFAOYSA-N
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Description

1’-Benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate molecular architecture, which includes a spiro linkage between a diazatricyclodecane and a piperidinone moiety. The presence of benzyl and diethyl groups further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1’-benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one involves multiple steps, typically starting with the preparation of the diazatricyclodecane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzyl and diethyl groups are introduced through alkylation reactions. The final spiro linkage is formed through a spirocyclization reaction, which requires precise control of reaction conditions such as temperature, solvent, and catalysts. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1’-Benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl and diethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-Benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

1’-Benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one can be compared with other spirocyclic compounds, such as:

    1’-Benzyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one: This compound has methyl groups instead of diethyl groups, which may affect its chemical and biological properties.

    Spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one:

    Spirocyclic piperidinones: A broader class of compounds with varying substituents, each with unique properties and applications.

The uniqueness of 1’-benzyl-5,7-diethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

IUPAC Name

1'-benzyl-5,7-diethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one

InChI

InChI=1S/C23H33N3O/c1-3-21-15-25-17-22(4-2,20(21)27)18-26(16-21)23(25)10-12-24(13-11-23)14-19-8-6-5-7-9-19/h5-9H,3-4,10-18H2,1-2H3

InChI Key

IRPFSOKYMGNETM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34CCN(CC4)CC5=CC=CC=C5)CC

Origin of Product

United States

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